Cas no 550302-86-8 (5-(4-morpholinyl)-3-pentyn-1-ol)

5-(4-Morpholinyl)-3-pentyn-1-ol is a versatile organic compound featuring both a morpholine moiety and a terminal alkyne group, making it a valuable intermediate in synthetic chemistry. The morpholine ring enhances solubility and stability, while the alkyne functionality allows for selective reactions such as click chemistry (e.g., CuAAC) or Sonogashira couplings. Its hydroxyl group further enables derivatization or conjugation, broadening its utility in pharmaceutical, material science, and agrochemical applications. The compound’s balanced reactivity and structural flexibility make it particularly useful for constructing complex molecular architectures or functionalized polymers. High purity grades ensure consistent performance in demanding synthetic workflows.
5-(4-morpholinyl)-3-pentyn-1-ol structure
550302-86-8 structure
Product Name:5-(4-morpholinyl)-3-pentyn-1-ol
CAS No:550302-86-8
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD02012809
CID:1085575
PubChem ID:4056525
Update Time:2025-10-29

5-(4-morpholinyl)-3-pentyn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Morpholinopent-3-yn-1-ol
    • 5-(4-morpholinyl)-3-pentyn-1-ol(SALTDATA: FREE)
    • 5-MORPHOLIN-4-YLPENT-3-YN-1-OL
    • 5-MORPHOLINO-3-PENTYN-1-OL
    • 5-(morpholin-4-yl)pent-3-yn-1-ol
    • DTXSID00398833
    • CS-0315836
    • DB-296257
    • MFCD02012809
    • BS-37981
    • STK786615
    • AKOS003604366
    • 5-(4-Morpholinyl)-3-pentyn-1-ol
    • 550302-86-8
    • AXA30286
    • 5-(4-morpholinyl)-3-pentyn-1-ol
    • MDL: MFCD02012809
    • Inchi: 1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2
    • InChI Key: UXIBWUJUNQVDOE-UHFFFAOYSA-N
    • SMILES: O1CCN(CC#CCCO)CC1

Computed Properties

  • Exact Mass: 169.11000
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.70000
  • LogP: -0.35770

5-(4-morpholinyl)-3-pentyn-1-ol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(4-morpholinyl)-3-pentyn-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:550302-86-8)5-(4-morpholinyl)-3-pentyn-1-ol
Order Number:A1165106
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):227.0/731.0
Email:sales@amadischem.com

Additional information on 5-(4-morpholinyl)-3-pentyn-1-ol

Introduction to 5-(4-morpholinyl)-3-pentyn-1-ol (CAS No. 550302-86-8)

5-(4-morpholinyl)-3-pentyn-1-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 550302-86-8, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a morpholine moiety, which is well-known for its role in enhancing the bioavailability and pharmacological activity of various therapeutic agents. The presence of a pentyn-1-ol group adds another layer of complexity, making it a versatile scaffold for further chemical modifications and derivations.

The morpholine ring in 5-(4-morpholinyl)-3-pentyn-1-ol is a key pharmacophore that contributes to its solubility and stability in biological systems. This feature is particularly important in drug design, as it ensures better absorption and distribution within the body. Additionally, the pentyn-1-ol functionality introduces a reactive site that can be utilized for further chemical transformations, enabling the synthesis of more complex derivatives with tailored properties. These structural attributes make 5-(4-morpholinyl)-3-pentyn-1-ol a valuable intermediate in the development of novel pharmaceuticals.

Recent advancements in medicinal chemistry have highlighted the importance of 5-(4-morpholinyl)-3-pentyn-1-ol in the synthesis of bioactive molecules. Researchers have been exploring its potential as a precursor for drugs targeting various diseases, including neurological disorders and inflammatory conditions. The morpholine moiety, in particular, has been shown to enhance the binding affinity of small molecules to their biological targets, thereby improving therapeutic efficacy. For instance, studies have demonstrated that derivatives of 5-(4-morpholinyl)-3-pentyn-1-ol exhibit promising activity against enzymes involved in pain signaling pathways.

The pentyn-1-ol group in this compound also plays a crucial role in its reactivity and functionalization capabilities. This functionality allows for the introduction of additional substituents, enabling the creation of libraries of compounds with diverse pharmacological profiles. Such libraries are invaluable tools in high-throughput screening campaigns, where researchers can rapidly identify lead compounds with desirable properties. The versatility of 5-(4-morpholinyl)-3-pentyn-1-ol as a scaffold has led to its incorporation into numerous synthetic protocols aimed at discovering new therapeutic agents.

In addition to its pharmaceutical applications, 5-(4-morpholinyl)-3-pentyn-1-ol has shown potential in materials science and industrial chemistry. Its unique structural features make it suitable for use as a building block in the synthesis of polymers and specialty chemicals. The morpholine ring contributes to the compound's stability under various conditions, while the alkyne functionality allows for polymerization reactions that yield materials with enhanced mechanical and thermal properties. These attributes are particularly relevant in the development of advanced materials for electronics and coatings.

The synthesis of 5-(4-morpholinyl)-3-pentyn-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications. The growing interest in green chemistry has also spurred efforts to develop more sustainable synthetic routes for this compound, minimizing waste and reducing environmental impact.

Recent research has further elucidated the mechanistic aspects of 5-(4-morpholinyl)-3-pentyn-1-ol's interactions with biological targets. Computational studies have been instrumental in predicting how this compound binds to proteins and enzymes, providing insights into its mode of action. These studies have revealed that the morpholine moiety interacts with specific amino acid residues, while the alkyne group engages in hydrophobic interactions or hydrogen bonding depending on the target protein. Such detailed understanding is crucial for optimizing drug design strategies based on this scaffold.

The pharmacological profile of derivatives derived from 5-(4-morpholinyl)-3-pentyn-1-ol continues to be an area of active investigation. Preclinical studies have demonstrated that certain analogs exhibit significant therapeutic potential without adverse effects at relevant doses. These findings are encouraging for future clinical development efforts aimed at translating these findings into viable treatments for human diseases. The combination of computational modeling and experimental validation has been key to advancing our understanding of this compound's pharmacological properties.

In conclusion,5-(4-morpholinyl)-3-pentyn-1-oI(CAS No.) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for drug discovery and material science research alike. As our understanding of its chemical behavior continues to evolve,5-(4-morpholinyl)-3-pentyn-l-oI(CAS No.) is poised to play an increasingly important role in shaping future advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:550302-86-8)5-(4-morpholinyl)-3-pentyn-1-ol
A1165106
Purity:99%/99%
Quantity:1g/5g
Price ($):227.0/731.0
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